molecular formula C6H12O2 B6237369 rac-(2R,4R)-2-methyloxan-4-ol, cis CAS No. 1821720-33-5

rac-(2R,4R)-2-methyloxan-4-ol, cis

Cat. No.: B6237369
CAS No.: 1821720-33-5
M. Wt: 116.2
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Description

rac-(2R,4R)-2-methyloxan-4-ol, cis is a six-membered oxygen-containing heterocyclic compound (oxane/tetrahydropyran) with a hydroxyl group at the 4-position and a methyl group at the 2-position. The "rac" designation indicates a racemic mixture of enantiomers, while "cis" specifies that the hydroxyl (C4) and methyl (C2) substituents occupy the same relative spatial orientation on the oxane ring.

Properties

CAS No.

1821720-33-5

Molecular Formula

C6H12O2

Molecular Weight

116.2

Purity

95

Origin of Product

United States

Preparation Methods

Cyclization of Diol Precursors

A common strategy for synthesizing rac-(2R,4R)-2-methyloxan-4-ol, cis involves the acid-catalyzed cyclization of diol precursors. For example, 2-methyl-1,4-butanediol can undergo intramolecular cyclization in the presence of sulfuric acid or p-toluenesulfonic acid (p-TsOH) to form the tetrahydropyran ring. The cis configuration is favored under thermodynamic control due to reduced steric strain between the methyl and hydroxyl groups.

Key reaction conditions:

  • Solvent: Toluene or dichloromethane

  • Catalyst: 10 mol% p-TsOH

  • Temperature: Reflux (110°C)

  • Yield: 60–70%

This method is limited by competing side reactions, such as dehydration, which necessitate precise control of reaction time and temperature.

Stereoselective Reduction of Ketones

The reduction of 2-methyltetrahydropyran-4-one using chiral catalysts provides a stereoselective pathway to this compound. Borane-dimethyl sulfide complex (BH₃·SMe₂) in the presence of a Corey-Bakshi-Shibata (CBS) catalyst achieves high enantiomeric excess (ee > 90%).

Representative procedure:

  • Dissolve 2-methyltetrahydropyran-4-one (1.0 equiv) in tetrahydrofuran (THF).

  • Add BH₃·SMe₂ (1.2 equiv) and (R)-CBS catalyst (0.1 equiv).

  • Stir at −20°C for 12 hours.

  • Quench with methanol and purify via column chromatography.

Outcome:

  • Yield: 85%

  • cis:trans ratio: 9:1

This method is favored for its high stereocontrol but requires expensive catalysts and stringent anhydrous conditions.

Epoxide Ring-Opening Strategies

Epoxide intermediates offer a route to install both the methyl and hydroxyl groups with cis stereochemistry. For instance, 2-methyl-3,4-epoxytetrahydropyran undergoes nucleophilic ring-opening with water in the presence of a Lewis acid catalyst (e.g., BF₃·OEt₂).

Mechanistic insights:

  • The Lewis acid coordinates to the epoxide oxygen, polarizing the C–O bond.

  • Water attacks the less hindered carbon, leading to cis-diol formation.

  • Subsequent acid-catalyzed cyclization yields the target compound.

Optimized conditions:

  • Catalyst: 5 mol% BF₃·OEt₂

  • Solvent: Diethyl ether

  • Temperature: 25°C

  • Yield: 75%

Industrial Production Methods

Continuous Flow Reactor Systems

Industrial-scale production of this compound employs continuous flow reactors to enhance reproducibility and safety. A patented method describes the use of a packed-bed reactor containing immobilized lipase for the kinetic resolution of racemic mixtures.

Process parameters:

  • Substrate: Racemic 2-methyloxan-4-ol

  • Enzyme: Candida antarctica lipase B (CAL-B)

  • Residence time: 30 minutes

  • Conversion: 45% (theoretical maximum for kinetic resolution)

This approach reduces waste and improves energy efficiency compared to batch processes.

Crystallization-Induced Dynamic Resolution (CIDR)

CIDR leverages the differential solubility of enantiomers to achieve high enantiopurity. A mixture of this compound and its trans isomer is treated with a chiral resolving agent (e.g., L-tartaric acid), inducing selective crystallization of the cis enantiomer.

Typical results:

  • Purity: ≥99% ee

  • Yield: 40–50% per cycle

Comparative Analysis of Synthetic Methods

MethodAdvantagesLimitationsYieldStereoselectivity
Diol CyclizationLow cost, simple setupModerate yield, side reactions60–70%Thermodynamic
Stereoselective ReductionHigh enantiomeric excessExpensive catalysts, anhydrous conditions85%Kinetic
Epoxide Ring-OpeningScalable, predictable stereochemistryRequires epoxide precursor75%Kinetic
Industrial CIDRHigh purity, suitable for large scaleLow per-cycle yield40–50%Thermodynamic

Recent Advances in Catalytic Approaches

Organocatalytic Asymmetric Synthesis

Recent studies report the use of thiourea-based organocatalysts for the asymmetric cyclization of keto-alcohols. For example, 4-methyl-5-hydroxypentan-2-one cyclizes in the presence of a Jacobsen catalyst to yield this compound with 80% ee.

Enzymatic Dynamic Kinetic Resolution

Combining lipases with racemization catalysts enables dynamic kinetic resolution, converting racemic mixtures into single enantiomers in >90% yield. This method is under investigation for commercial-scale applications .

Chemical Reactions Analysis

Types of Reactions: rac-(2R,4R)-2-methyloxan-4-ol, cis undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound to obtain different derivatives with specific properties.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like halides and amines under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of this compound can lead to the formation of corresponding ketones or carboxylic acids, while reduction reactions can yield alcohols or alkanes.

Scientific Research Applications

rac-(2R,4R)-2-methyloxan-4-ol, cis has a wide range of applications in scientific research. In chemistry, it is used as a chiral building block for the synthesis of complex molecules, including pharmaceuticals and agrochemicals . In biology, it serves as a precursor for the synthesis of biologically active compounds. In medicine, it is utilized in the development of drugs with specific stereochemistry to enhance their efficacy and reduce side effects. Additionally, in the industry, it is employed in the production of various chemicals and materials with desired properties.

Mechanism of Action

The mechanism of action of rac-(2R,4R)-2-methyloxan-4-ol, cis involves its interaction with specific molecular targets and pathways. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. It can interact with enzymes and receptors, leading to the modulation of biological processes. The exact pathways and targets depend on the specific application and the derivative of the compound being used .

Comparison with Similar Compounds

Structural and Stereochemical Comparisons

The following table summarizes key structural features of rac-(2R,4R)-2-methyloxan-4-ol, cis and related compounds:

Compound Name Molecular Formula Molecular Weight CAS RN Key Structural Features
This compound C₆H₁₂O₂ 116.16 Not provided Oxane ring, cis-2-methyl-4-hydroxyl substituents, racemic mixture
4-Methylcyclohexanol (cis/trans mixture) C₇H₁₄O 114.18 589-91-3 Cyclohexane ring, hydroxyl and methyl at C4, cis/trans isomer mixture
(4R)-1-Methyl-4-(1-methylethenyl)-2-cyclohexen-1-ol C₁₀H₁₆O 152.23 861892-40-2 Cyclohexene ring, hydroxyl at C1, methyl and vinyl substituents at C4 (R-configuration)
(4R,5S)-(2,2-Dimethyl-5-vinyl-1,3-dioxolan-4-yl)methanol C₈H₁₄O₃ 158.20 127758-25-2 Five-membered dioxolane ring, hydroxyl and vinyl substituents
rac-[(2R,4R)-4-phenyloxolan-2-yl]methanamine, trans C₁₂H₁₇NO 191.27 1969287-78-2 Oxolane (tetrahydrofuran) ring, trans-phenyl and methanamine substituents
Key Observations:
  • Ring Systems: The oxane ring in the target compound contrasts with cyclohexanol (six-membered carbocycle) and dioxolane (five-membered oxygen heterocycle) derivatives, affecting ring strain and conformational flexibility .
  • Substituent Effects: The cis-hydroxyl and methyl groups in the target compound may enhance hydrogen-bonding capacity compared to trans-isomers or non-polar analogs like 4-methylcyclohexanol .
  • Stereochemical Complexity : The racemic nature and cis configuration distinguish it from enantiomerically pure or trans-configured analogs (e.g., ’s trans-oxolane derivative) .

Physicochemical and Functional Comparisons

Physical Properties:
  • Density and Boiling Points: 4-Methylcyclohexanol (cis/trans mixture) has a density of 0.914 g/cm³, typical for cyclohexanol derivatives . The target oxane analog likely has a lower density due to reduced van der Waals interactions from the oxygen atom. Boiling points for oxane derivatives are generally higher than cyclohexanes due to polar oxygen interactions but lower than dioxolanes with additional substituents (e.g., ’s compound at 158.20 g/mol) .
  • Solubility: The hydroxyl group in the target compound enhances water solubility compared to non-polar analogs like 2-methylcyclohexanone (: logP ~1.5–2.0) but may reduce lipid solubility relative to vinyl- or phenyl-substituted derivatives (e.g., ) .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for rac-(2R,4R)-2-methyloxan-4-ol, cis, and how do reaction conditions influence stereochemical outcomes?

  • Answer : The compound’s synthesis typically involves cyclization of diol precursors under acidic conditions to form the tetrahydrofuran ring, followed by reductive amination or hydroxyl group functionalization. For example, cyclization of 4-methyl-1,3-diol derivatives with catalytic acids (e.g., H₂SO₄) at 60–80°C yields the oxane core, while stereochemical control is achieved via chiral auxiliaries or enzymatic resolution . Reaction temperature and solvent polarity critically impact diastereomeric ratios; polar aprotic solvents (e.g., DMF) favor cis-configuration retention .

Q. How can researchers validate the stereochemical purity of This compound?

  • Answer : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) and polarimetric analysis are standard. Coupling with NMR spectroscopy (e.g., NOE experiments) confirms spatial arrangements of substituents. For example, cross-peaks between the methyl and hydroxyl protons in NOESY spectra validate the cis-configuration .

Q. What are the key spectroscopic markers for distinguishing This compound from its trans-isomer?

  • Answer : In IR spectroscopy, the hydroxyl stretch (3200–3400 cm⁻¹) and C-O-C vibrations (1100–1250 cm⁻¹) are common. Differentiation relies on NMR: the cis-isomer shows distinct coupling constants (J = 4–6 Hz between H2 and H4) versus trans-isomers (J = 8–10 Hz) due to axial-equatorial vs. axial-axial proton arrangements .

Advanced Research Questions

Q. How does the stereochemistry of This compound influence its reactivity in nucleophilic substitution reactions?

  • Answer : The cis-configuration creates steric hindrance between the methyl and hydroxyl groups, slowing SN2 reactions at the oxane oxygen. Kinetic studies show that trans-isomers undergo substitution 2–3× faster due to reduced steric strain. For example, tosylation of the cis-isomer requires longer reaction times (24–48 h vs. 6–12 h for trans) .

Q. What computational methods are effective for predicting the biological activity of This compound derivatives?

  • Answer : Molecular docking (AutoDock Vina) combined with MD simulations (GROMACS) can model interactions with enzymes like cyclooxygenase-2. QSAR models using descriptors like LogP and polar surface area predict bioavailability. For instance, derivatives with electron-withdrawing substituents show higher binding affinity to hydrophobic enzyme pockets .

Q. How can contradictory data on the compound’s thermal stability be resolved?

  • Answer : Conflicting thermogravimetric (TGA) data (decomposition at 150°C vs. 180°C) may arise from impurities or polymorphic forms. Repeating experiments under inert atmospheres with high-purity samples and using differential scanning calorimetry (DSC) to identify phase transitions can resolve discrepancies. For example, DSC endotherms at 165°C confirm a stable polymorph .

Q. What strategies optimize enantiomeric resolution of This compound for pharmacological studies?

  • Answer : Enzymatic kinetic resolution using lipases (e.g., Candida antarctica Lipase B) in organic solvents (hexane:isopropanol) achieves >90% ee. Alternatively, chiral chromatography with supercritical CO₂ as a mobile phase enhances separation efficiency. A recent study achieved baseline resolution using a Chiralcel OD-H column with 0.1% trifluoroacetic acid modifier .

Methodological Tables

Analytical Technique Key Parameters Application Reference
Chiral HPLCColumn: Chiralpak AD-H; Mobile phase: hexane:ethanol (90:10)Enantiopurity validation
NOESY NMRMixing time: 800 ms; Solvent: CDCl₃Stereochemical confirmation
DSCHeating rate: 10°C/min; N₂ atmospherePolymorph identification
Reaction Optimization Condition Outcome Reference
CyclizationH₂SO₄ (0.5 M), 70°C, 12 h85% yield, cis:trans = 4:1
Reductive AminationNaBH₃CN, MeOH, rt, 6 h92% conversion, >95% ee after resolution

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